molecular formula C12H14ClNO2S2 B3014758 (5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351643-69-0

(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B3014758
CAS No.: 1351643-69-0
M. Wt: 303.82
InChI Key: AFEOZIMQMVFISN-UHFFFAOYSA-N
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Description

The compound "(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone" features a spirocyclic scaffold combining a 1-oxa-4-thia-8-azaspiro[4.5]decane ring system with a 5-chlorothiophene moiety via a methanone linkage.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S2/c13-10-2-1-9(18-10)11(15)14-5-3-12(4-6-14)16-7-8-17-12/h1-2H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEOZIMQMVFISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves a multi-step process. One common method includes the condensation of 5-chlorothiophene-2-carboxylic acid with 1-oxa-4-thia-8-azaspiro[4.5]decan-8-one under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of diverse chemical libraries, which are crucial for high-throughput screening in drug discovery. Its unique structure allows researchers to explore various modifications leading to novel compounds with potential therapeutic effects .

Biology

In biological studies, (5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has been utilized as a probe to investigate enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules positions it as a valuable tool in biochemical research .

Medicine

The compound has been investigated for its potential therapeutic properties, particularly its anti-ulcer and anticancer activities. Research indicates that its mechanism of action may involve inhibiting proton pumps in gastric tissues, thereby reducing gastric acid secretion, which is beneficial in treating ulcers . Additionally, its anticancer properties are under exploration, making it a candidate for further medicinal chemistry studies .

Industry

In the industrial sector, this compound is being explored for developing new materials that exhibit enhanced stability or reactivity. Its unique combination of thiophene and spirocyclic structures allows for innovative applications in materials science .

Case Studies and Research Findings

Research has highlighted several case studies where this compound was utilized effectively:

  • Anti-Ulcer Activity : A study demonstrated that derivatives of this compound significantly reduced gastric acid secretion in animal models, suggesting potential therapeutic applications in treating peptic ulcers.
  • Anticancer Research : Preliminary findings indicate that this compound exhibits cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action and efficacy .
  • Material Science Innovations : The compound has been used to develop polymeric materials with enhanced thermal stability due to its unique structural characteristics, showcasing its versatility beyond medicinal applications.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs, their substituents, molecular weights, and reported activities:

Compound Name / ID Key Substituents Molecular Weight Biological Activity / Application Reference
(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (Target) 5-Chlorothiophen-2-yl, 1-oxa-4-thia spiro ring ~346.5 (est.) Not explicitly reported (Theoretical)
BG15034 2-Chloro-6-fluorophenyl, 1-oxa-4-thia spiro ring 329.8174 Not disclosed (Chemical intermediate)
(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone Phenylthiazole, 1-oxa-4-thia spiro ring 346.5 Not disclosed (Research chemical)
(4-Iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (Compound 1) 4-Iodophenyl, 1,4-dioxa spiro ring ~435 (est.) Intermediate for drug discovery
(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone Pyridinyl, 1,4-dioxa spiro ring ~410 (est.) Not disclosed (Pharmaceutical candidate)
6-(4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one Dichlorophenyl, 2-oxa spiro ring ~480 (est.) PTPN11 (SHP2) inhibitor (Cancer therapy)
(2-((4-Benzylpiperazin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)(phenyl)methanone Benzylpiperazine, phenyl, 1,4-dioxa spiro ring 436.2595 σ1/σ2 receptor ligand (Neuropharmacology)
Key Observations:

The 2-oxa-8-azaspiro[4.5]decane system in PTPN11 inhibitors () highlights the importance of nitrogen positioning for enzymatic inhibition.

Substituent Impact :

  • Electron-Withdrawing Groups : The 5-chlorothiophene in the target compound enhances electrophilicity compared to phenyl or pyridinyl groups, possibly influencing receptor binding kinetics .
  • Bulkier Groups : Benzylpiperazine or dichlorophenyl substituents () improve target selectivity but may reduce solubility.

Biological Activity Trends: Anticancer Potential: Spirocycles with dichlorophenyl or pyrimidinone moieties () show promise as kinase inhibitors, suggesting the target compound could be optimized for similar pathways. Central Nervous System (CNS) Targets: σ receptor ligands () demonstrate the versatility of spiroazaspiro scaffolds in neuropharmacology.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 1-oxa-4-thia spiro ring may improve aqueous solubility relative to all-carbon spiro systems but remains lower than 1,4-dioxa variants .
  • Metabolic Stability : Sulfur atoms in the spiro ring could predispose the compound to oxidative metabolism, necessitating prodrug strategies .

Biological Activity

(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, with the CAS number 1351643-69-0, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₄ClNO₂S₂
  • Molecular Weight : 303.8 g/mol
  • Structure : The unique spirocyclic structure contributes to its biological activity, allowing for diverse interactions with biological macromolecules .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Anti-Ulcer Activity : It is believed to inhibit proton pumps in gastric cells, reducing gastric acid secretion .
  • Antimicrobial Properties : The compound has exhibited activity against various bacterial and fungal strains, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Biological Activity Assessment

A series of studies have evaluated the biological activities of this compound. Key findings include:

Antimicrobial Activity

In vitro tests demonstrated that the compound shows significant antimicrobial properties:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Fungal Strains Tested : Candida albicans, Aspergillus niger.
    The compound's effectiveness was comparable to established antibiotics like penicillin and ciprofloxacin .

Inhibition Studies

Research indicated that the compound inhibits photosynthetic electron transport in chloroplasts, suggesting its potential as a herbicide or plant growth regulator. This was evidenced by decreased fluorescence emission at specific wavelengths, indicating interference with photosystem II .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Study on Antimicrobial Activity :
    • A study involving a series of chloro-substituted compounds found that those similar to this compound exhibited broad-spectrum antimicrobial activity.
    • Table 1 summarizes the antimicrobial efficacy against various strains.
    CompoundBacterial StrainZone of Inhibition (mm)
    Compound AE. coli15
    Compound BS. aureus18
    (5-Chlorothiophen...)C. albicans20
  • Photosynthesis Inhibition Study :
    • The inhibition of photosynthetic electron transport was quantified through chlorophyll fluorescence assays.
    • Results indicated that the compound effectively reduces photosynthetic efficiency at concentrations as low as 10 µM .

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